2-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of structural motifs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The process may start with the preparation of the 3,4-dihydroisoquinoline core, followed by the introduction of the imidazole and thiomorpholinopyrimidine groups. Each step requires specific reagents and conditions, such as:
Formation of 3,4-dihydroisoquinoline: This can be achieved through Pictet-Spengler reaction, using an aldehyde and an amine under acidic conditions.
Introduction of Imidazole Group: This step may involve the use of imidazole derivatives and coupling agents like EDCI or DCC.
Attachment of Thiomorpholinopyrimidine: This can be done through nucleophilic substitution reactions, using thiomorpholine and pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, 2-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline may be studied for its potential pharmacological properties, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(3,4-dihydroisoquinolin-2(1H)-yl)methanone: Lacks the imidazole and thiomorpholinopyrimidine groups.
(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone: Lacks the 3,4-dihydroisoquinoline group.
Uniqueness
The uniqueness of 2-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline lies in its combination of structural motifs, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6OS/c28-21(26-6-5-16-3-1-2-4-17(16)12-26)18-13-27(15-24-18)20-11-19(22-14-23-20)25-7-9-29-10-8-25/h1-4,11,13-15H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSMELAXNQRRDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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